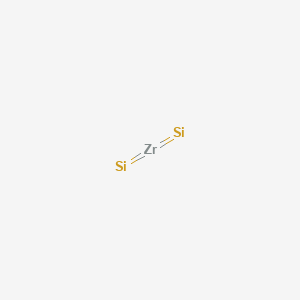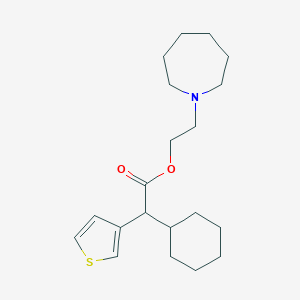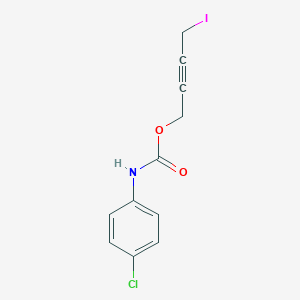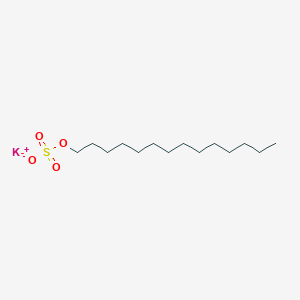
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, also known as PCP-OBuP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to increased synaptic plasticity and improved learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate also has an inhibitory effect on the GABA receptor, which can lead to increased excitability in neurons.
生化学的および生理学的効果
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been shown to improve learning and memory in animal studies. It has also been shown to have anxiolytic and antidepressant effects. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can also have negative effects on motor coordination and can cause seizures at high doses.
実験室実験の利点と制限
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has the advantage of being a selective ligand for the glycine site of the NMDA receptor, which allows for more specific studies of the receptor's function. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be toxic at high doses and can lead to seizures, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate. One area of study could be the development of new drugs that target the glycine site of the NMDA receptor for the treatment of neurological disorders. Another area of study could be the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's. Additionally, further studies could be conducted to determine the optimal dosage and administration of (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate for its potential therapeutic applications.
合成法
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be synthesized by reacting (2,3,4,5,6-pentachlorophenyl)acetic acid with N-BOC-L-serine methyl ester in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound can then be deprotected with trifluoroacetic acid to yield (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
科学的研究の応用
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the glycine site of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been used to study the function of the NMDA receptor and its role in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
特性
CAS番号 |
13673-57-9 |
|---|---|
製品名 |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
分子式 |
C17H12Cl5NO5 |
分子量 |
487.5 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H12Cl5NO5/c18-10-11(19)13(21)15(14(22)12(10)20)28-16(25)9(6-24)23-17(26)27-7-8-4-2-1-3-5-8/h1-5,9,24H,6-7H2,(H,23,26)/t9-/m0/s1 |
InChIキー |
STGDHHOLGRKNEF-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
同義語 |
N-[(Benzyloxy)carbonyl]-L-serine (pentachlorophenyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



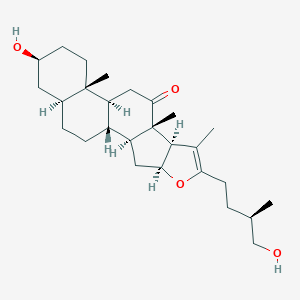
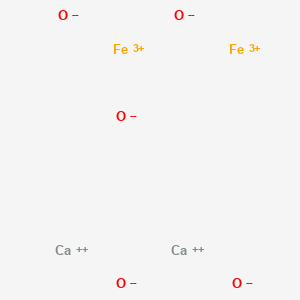
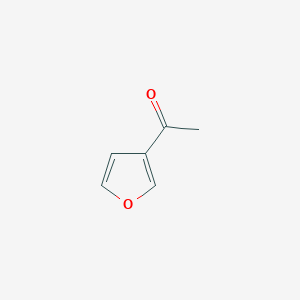
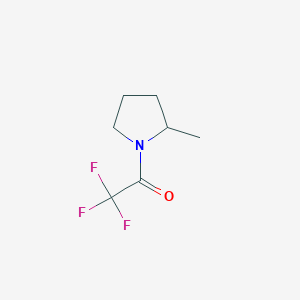
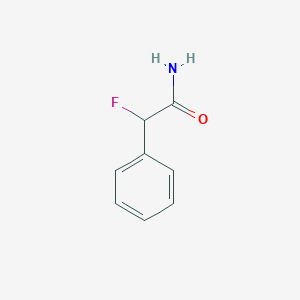
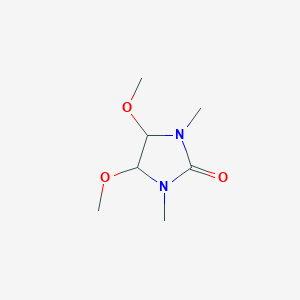
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)



